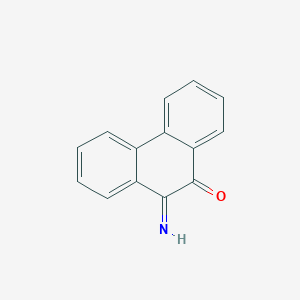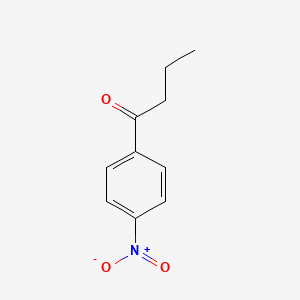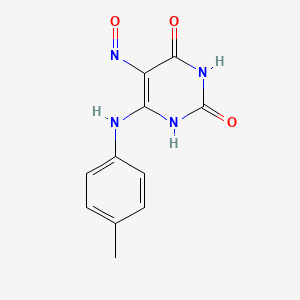![molecular formula C21H22N6O B14164441 N-(6-Aminohexyl)pyrazino[2,3-f][1,10]phenanthroline-2-carboxamide CAS No. 923566-43-2](/img/structure/B14164441.png)
N-(6-Aminohexyl)pyrazino[2,3-f][1,10]phenanthroline-2-carboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(6-Aminohexyl)pyrazino[2,3-f][1,10]phenanthroline-2-carboxamide is a complex organic compound that belongs to the class of pyrazino[2,3-f][1,10]phenanthroline derivatives. These compounds are known for their unique structural framework, which makes them valuable in various scientific and industrial applications. The presence of the aminohexyl group and the pyrazino[2,3-f][1,10]phenanthroline core imparts distinct chemical and physical properties to this compound.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of N-(6-Aminohexyl)pyrazino[2,3-f][1,10]phenanthroline-2-carboxamide typically involves multi-step organic reactions. One common method includes the following steps:
Formation of Pyrazino[2,3-f][1,10]phenanthroline Core: This step involves the cyclization of appropriate precursors under controlled conditions to form the pyrazino[2,3-f][1,10]phenanthroline core.
Introduction of the Aminohexyl Group: The aminohexyl group is introduced through nucleophilic substitution reactions, where a suitable hexylamine derivative reacts with the pyrazino[2,3-f][1,10]phenanthroline core.
Carboxamide Formation: The final step involves the formation of the carboxamide group through amidation reactions, typically using carboxylic acid derivatives and coupling agents.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the production process. Additionally, purification techniques such as chromatography and crystallization are employed to obtain high-purity products.
Analyse Des Réactions Chimiques
Types of Reactions
N-(6-Aminohexyl)pyrazino[2,3-f][1,10]phenanthroline-2-carboxamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic and electrophilic substitution reactions are common, where functional groups on the compound are replaced by other groups.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents under acidic or basic conditions.
Reduction: Sodium borohydride, lithium aluminum hydride, and catalytic hydrogenation.
Substitution: Halogenating agents, nucleophiles, and electrophiles under various conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxidized derivatives, while reduction can produce reduced forms of the compound.
Applications De Recherche Scientifique
N-(6-Aminohexyl)pyrazino[2,3-f][1,10]phenanthroline-2-carboxamide has a wide range of scientific research applications:
Chemistry: Used as a ligand in coordination chemistry and catalysis.
Biology: Employed in the study of DNA interactions and as a probe for biological imaging.
Medicine: Investigated for its potential therapeutic properties, including anticancer and antimicrobial activities.
Industry: Utilized in the development of organic light-emitting diodes (OLEDs) and other electronic devices.
Mécanisme D'action
The mechanism of action of N-(6-Aminohexyl)pyrazino[2,3-f][1,10]phenanthroline-2-carboxamide involves its interaction with molecular targets such as metal ions and biological macromolecules. The compound can chelate metal ions, forming stable complexes that exhibit unique electronic and photophysical properties. In biological systems, it may interact with DNA and proteins, influencing their structure and function.
Comparaison Avec Des Composés Similaires
Similar Compounds
- 2,3-bis(4-(3,6-di-tert-butyl-9H-carbazol-9-yl)phenyl)pyrazino[2,3-f][1,10]phenanthroline (tCz-DPPN)
- 2,3-bis(4-(9,9-dimethylacridin-10(9H)-yl)phenyl)pyrazino[2,3-f][1,10]phenanthroline (Ac-DPPN)
- 2,3-bis(4-(10H-phenoxazin-10-yl)phenyl)pyrazino[2,3-f][1,10]phenanthroline (PXZ-DPPN)
Uniqueness
N-(6-Aminohexyl)pyrazino[2,3-f][1,10]phenanthroline-2-carboxamide is unique due to the presence of the aminohexyl group, which imparts additional functionality and reactivity. This makes it distinct from other pyrazino[2,3-f][1,10]phenanthroline derivatives, which may lack this specific functional group.
Propriétés
Numéro CAS |
923566-43-2 |
|---|---|
Formule moléculaire |
C21H22N6O |
Poids moléculaire |
374.4 g/mol |
Nom IUPAC |
N-(6-aminohexyl)pyrazino[2,3-f][1,10]phenanthroline-3-carboxamide |
InChI |
InChI=1S/C21H22N6O/c22-9-3-1-2-4-10-25-21(28)16-13-26-19-14-7-5-11-23-17(14)18-15(20(19)27-16)8-6-12-24-18/h5-8,11-13H,1-4,9-10,22H2,(H,25,28) |
Clé InChI |
NCROAXXBGWCDCA-UHFFFAOYSA-N |
SMILES canonique |
C1=CC2=C(C3=C(C=CC=N3)C4=NC(=CN=C24)C(=O)NCCCCCCN)N=C1 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



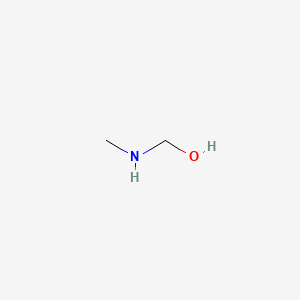



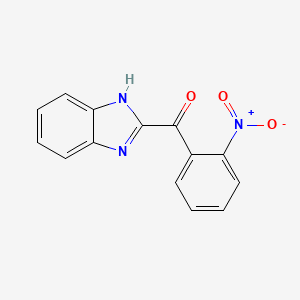
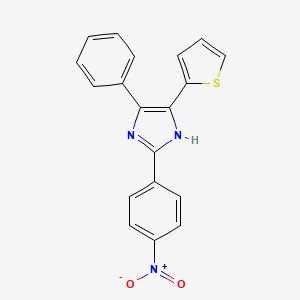
![[1,6,7-Trihydroxy-8-(hydroxymethyl)-4,12,12,15-tetramethyl-5-oxo-13-tetracyclo[8.5.0.02,6.011,13]pentadeca-3,8-dienyl] tetradecanoate](/img/structure/B14164385.png)
